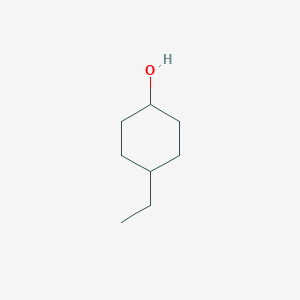

4-乙基环己醇

描述

Synthesis Analysis

The synthesis of 4-Ethylcyclohexanol and related compounds has been explored through various chemical reactions. One study detailed the synthesis of 4-ethylcyclohex-2-enone and other derivatives via a Robinson-type ring closure and subsequent treatments, showcasing the compound's synthetic versatility (Lewis & Williams, 1970). Moreover, the synthesis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate illustrates the compound's potential for modification and utility in creating highly functionalized molecules (Kurbanova et al., 2019).

Molecular Structure Analysis

The molecular structure of 4-Ethylcyclohexanol and its derivatives has been characterized through various spectroscopic techniques. For instance, the microwave spectrum of 4-ethylcyclohexanone provided insights into its rotational constants and electric dipole moment, confirming its chair conformation with equatorial ethyl group orientation (Ka, Park, & Oh, 2008).

Chemical Reactions and Properties

4-Ethylcyclohexanol undergoes a variety of chemical reactions, highlighting its reactivity and utility in organic synthesis. Enantioselective deprotonation of 4-tert-butylcyclohexanone using chiral lithium amides showcased the compound's potential in stereoselective reactions (Aoki & Koga, 2000).

Physical Properties Analysis

The physical properties of 4-Ethylcyclohexanol and its derivatives are crucial for their application in various chemical processes. The study on the microwave spectrum of 4-ethylcyclohexanone not only elucidated its molecular structure but also provided valuable data on its physical constants, such as rotational constants and electric dipole moments (Ka, Park, & Oh, 2008).

Chemical Properties Analysis

The chemical properties of 4-Ethylcyclohexanol, including reactivity and functional group behavior, are fundamental to its applications in synthesis and industry. The synthesis of 4-ethylcyclohex-2-enone and other ketones from 4-Ethylcyclohexanol derivatives underlines the compound's versatility and the potential for further chemical transformations (Lewis & Williams, 1970).

科学研究应用

合成功能性环酯:用于合成亲水性脂肪族聚酯,特别是用于设计和合成功能性环酯(Trollsås et al., 2000)。

药理应用:已经注意到4-乙基环己醇在缓解动物疼痛和改变心血管、呼吸和行为抑郁的潜力(Blackstone & Bowman, 1999)。

化学研究:参与合成各种化合物,如4-乙基环己-2-酮,4-乙基环己-3-酮和4-乙基烯环己酮,这些化合物用于化学研究应用(Lewis & Williams, 1970)。

结构应用:具有椅式环己酮结构,带有羟基、乙氧羰基和苯基,可能在结构化学中具有相关性(Hernández-Ortega et al., 2001)。

药理学测试:用于药理学测试,突显其在医学研究领域的潜力(Chaco & Iyer, 1960)。

立体选择性合成:在合成取代吗啡环骨架时,使用了衍生物4-乙酰氨基环己酮(Teuber et al., 1990)。

毒理学研究:作为乙基环己烷的尿代谢物,对于与大鼠肾脏损伤相关的研究具有重要意义(Serve et al., 1990)。

合成中的Lewis酸:用作Lewis酸,用于立体选择性制备含氧环己酮衍生物(Matsuo et al., 2009)。

微生物代谢:研究了它由Alcaligenes faecalis的S6B1菌株从乙基环己烷中形成,表明其在微生物代谢中的作用(Arai & Yamada, 1969)。

药物化学:参与4H-色酮衍生物的一锅合成,这些化合物具有药用前景(Boominathan et al., 2011)。

改进的合成技术:微波激活和干媒体技术已应用于改进4-乙基环己醇的合成,突显了合成方法的进展(Tesson & Deshayes, 2000)。

环己酮二乙基缩醛的形成:在乙基4-甲基-1-环己烯基醚氢化过程中涉及4-甲基环己酮二乙基缩醛的形成(Nishimura et al., 1971)。

不对称加成:使用催化系统进行不对称1,4-加成可以得到涉及4-乙基环己醇的光学活性衍生物(Matsumoto et al., 2016)。

真菌生物催化剂中的生物转化:真菌可以将4-乙基环己酮生物转化为手性醇,展示了其在生物催化中的作用(Pinedo-Rivilla et al., 2009)。

旋转谱分析:已观察到4-乙基环己酮的旋转谱,有助于分子光谱学研究(Ka et al., 2008)。

水消除中的催化活性:参与沸石H-ZSM5中的氢氧根离子催化消除途径,与催化研究相关(Hintermeier et al., 2017)。

抗抑郁活性中的神经化学特征:Wy-45,030,一种乙基环己醇衍生物,显示出预测抗抑郁活性的神经化学特征 (Muth et al., 1986)。

毒理学中的分析特征:用于精神活性芳基环己胺的定性和定量分析 (De Paoli et al., 2013)。

结构研究:已研究了衍生物的结构,如4-酮基戊二酸的双(三有机锡(IV))酯,显示其在结构化学中的重要性 (Chalupa et al., 2006)。

安全和危害

4-Ethylcyclohexanol is a combustible liquid . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment including chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of fire, appropriate extinguishing media should be used .

未来方向

作用机制

4-Ethylcyclohexanol, also known as trans-4-Ethylcyclohexanol, is a chemical compound with the molecular formula C8H16O . This article will explore the mechanism of action of this compound, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

For instance, the conformation of disubstituted cyclohexanes, which includes 4-Ethylcyclohexanol, can affect their stability and interactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, reaction conditions such as temperature and pressure can affect the product distribution of cyclohexanol intermediates . .

属性

IUPAC Name |

4-ethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-2-7-3-5-8(9)6-4-7/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTKUJWGFBADIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196485, DTXSID101312435, DTXSID301314013 | |

| Record name | 4-Ethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Ethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Ethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethylcyclohexanol | |

CAS RN |

4534-74-1, 19781-62-5, 19781-61-4 | |

| Record name | 4-Ethylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4534-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylcyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4534-74-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Ethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Ethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-Ethylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans 4-Ethylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WX4RJ6FFB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-ETHYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8GG7C6AP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

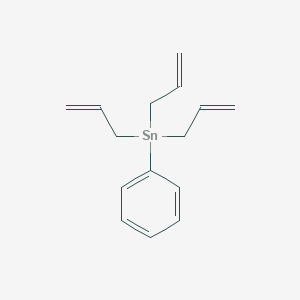

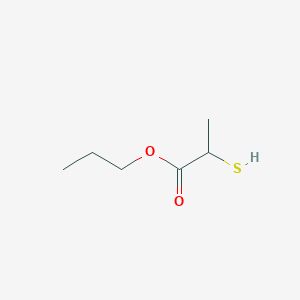

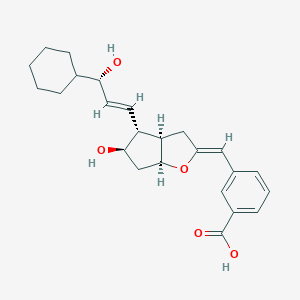

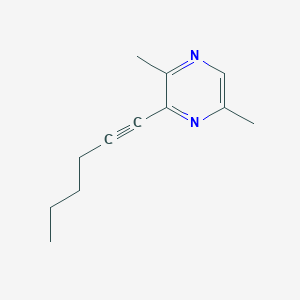

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

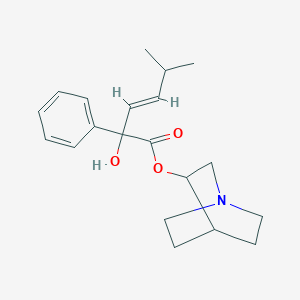

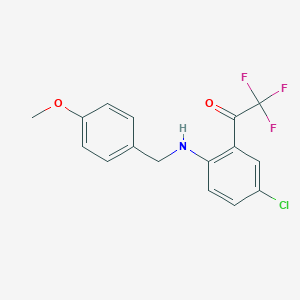

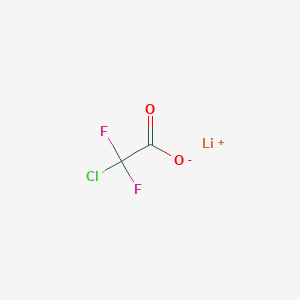

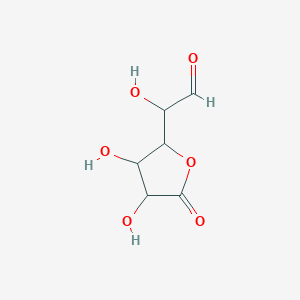

Feasible Synthetic Routes

Q & A

Q1: How is 4-ethylcyclohexanol produced through biological means?

A1: Several fungal species, particularly those belonging to the Colletotrichum genus, can perform stereoselective reduction of 4-ethylcyclohexanone to produce primarily trans-4-ethylcyclohexanol. [] This biotransformation process offers a potential route for the sustainable production of this compound. One study found Colletotrichum lagenarium to be particularly effective, yielding a cis- to trans-alcohol ratio of 1:81 after a 7-day incubation period. []

Q2: Aside from fungi, are there other biological sources of 4-ethylcyclohexanol?

A2: Research suggests that 4-ethylcyclohexanol is a natural by-product of fruit senescence. [] A study examining the effects of ozone treatment on pitaya fruit peels found that 4-ethylcyclohexanol levels decreased in ozone-treated fruits, indicating that ozone may inhibit its production during senescence. []

Q3: What is the role of 4-ethylcyclohexanol in the food industry?

A3: 4-Ethylcyclohexanol contributes to the characteristic aroma profile of certain foods. For example, it has been identified as a component of enzymatic hydrolysates derived from the brown alga Laminaria japonica, which are explored for their seafood-flavoring properties. []

Q4: Can 4-ethylcyclohexanol be chemically synthesized, and if so, how?

A4: Yes, 4-ethylcyclohexanol can be synthesized through the catalytic hydrogenation of 4-ethylphenol. [] This reaction is typically carried out using a palladium catalyst supported on gamma-aluminum oxide (Pd/γ-Al2O3) under mild conditions in an aqueous solution. [] This method demonstrates high efficiency and selectivity, achieving a 100% conversion rate with 98.9% selectivity for 4-ethylcyclohexanol at 60°C over 12 hours. []

Q5: How does the molecular structure of 4-ethylcyclohexanol influence its reactivity?

A5: The position of the ethyl group on the cyclohexane ring significantly impacts the dehydration reaction of 4-ethylcyclohexanol in the presence of hydronium ions within zeolite H-ZSM5. [] While 4-ethylcyclohexanol undergoes E1-type elimination, its isomer, 2-ethylcyclohexanol, favors an E2 pathway due to the closer proximity of the ethyl and hydroxyl groups. []

Q6: Are there any known applications for 4-ethylcyclohexanol in chemical synthesis?

A6: While not extensively explored, the efficient and selective hydrogenation of 4-ethylphenol to 4-ethylcyclohexanol using Pd/γ-Al2O3 catalysts presents a promising avenue for its application in lignin valorization. [] This process could contribute to the sustainable production of chemicals and fuels from renewable biomass resources.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)